
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a selective inhibitor of TLR4 signaling, binding to the intracellular domain of the TLR4 receptor and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB activation and subsequent suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the recruitment of inflammatory cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for TLR4 signaling, as well as its ability to suppress the inflammatory response without affecting other immune functions. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, including:
1. Further exploration of its therapeutic potential in various inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
2. Investigation of its potential as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression and metastasis.
3. Development of more stable and long-lasting formulations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide for in vivo use.
4. Exploration of the potential of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide as a tool for studying the role of TLR4 signaling in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with isobutyryl chloride to yield N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation of the innate immune response. By blocking TLR4 signaling, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Propiedades
IUPAC Name |
N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)18(23)21(19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAJKODOKZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

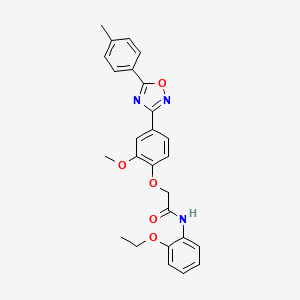
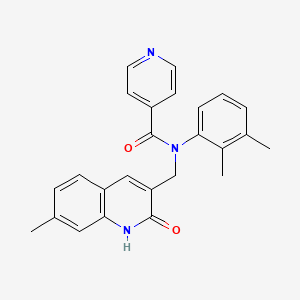
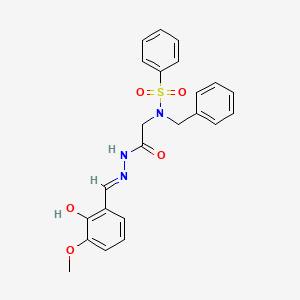
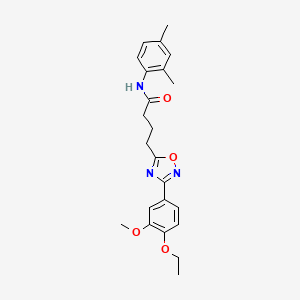

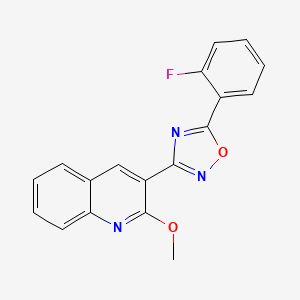
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)


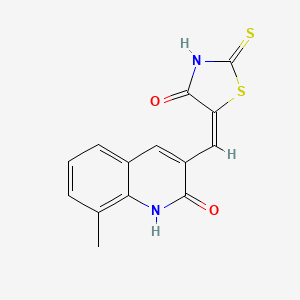



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)